

Comparative study of 11Z-tetradecenoyl-CoA interaction with different acyl-CoA binding proteins

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Compound of Interest

Compound Name: 11Z-tetradecenoyl-CoA

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Comparative Analysis of 11Z-Tetradecenoyl-CoA Interactions with Acyl-CoA Binding Proteins

A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities, experimental methodologies, and signaling implications of **11Z-tetradecenoyl-CoA**'s interaction with various Acyl-CoA Binding Proteins (ACBPs).

Introduction

Acyl-CoA Binding Proteins (ACBPs) are a highly conserved family of intracellular proteins responsible for binding and transporting medium- and long-chain acyl-CoA esters. These esters, including the monounsaturated **11Z-tetradecenoyl-CoA**, are crucial intermediates in lipid metabolism and cellular signaling. Understanding the specific interactions between different ACBPs and **11Z-tetradecenoyl-CoA** is vital for elucidating their roles in various physiological and pathological processes, thereby providing a foundation for targeted therapeutic development. This guide presents a comparative study of these interactions, focusing on quantitative binding data, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data on 11Z-Tetradecenoyl-CoA and ACBP Interactions

The binding affinity of **11Z-tetradecenoyl-CoA** to various ACBPs is a key determinant of its intracellular transport, metabolism, and signaling functions. While specific comparative data for **11Z-tetradecenoyl-CoA** across a wide range of ACBPs is limited in publicly available literature, the general principles of acyl-CoA binding to ACBPs have been established. The dissociation constant (K_d) is a common metric used to quantify binding affinity, with a lower K_d value indicating a stronger binding interaction.

Based on available literature for similar long-chain acyl-CoA esters, the binding affinities for different classes of ACBPs are expected to vary. For instance, studies on yeast ACBP have shown a high affinity for acyl-CoA esters in general.^{[1][2][3]} Plant ACBPs from species like *Arabidopsis thaliana* and *Oryza sativa* also exhibit differential binding affinities to various acyl-CoA esters, suggesting functional diversification.^{[4][5][6][7]} Mammalian ACBPs, including different isoforms, are also known to have distinct binding preferences.^{[8][9]}

Table 1: Hypothetical Comparative Binding Affinities (K_d) of **11Z-Tetradecenoyl-CoA** with Various ACBPs

Acyl-CoA Binding Protein (ACBP)	Organism/Tissue	Predicted Kd (nM)	Reference Method
ACBP1	Human Liver	1 - 10	Isothermal Titration Calorimetry
ACBP2 (DBI)	Human Brain	5 - 20	Surface Plasmon Resonance
AtACBP1	Arabidopsis thaliana	10 - 50	Isothermal Titration Calorimetry
AtACBP2	Arabidopsis thaliana	20 - 100	Isothermal Titration Calorimetry
OsACBP1	Oryza sativa	5 - 30	Isothermal Titration Calorimetry
ACB1	Saccharomyces cerevisiae	1 - 15	Isothermal Titration Calorimetry

Note: The Kd values presented in this table are hypothetical and based on the binding affinities observed for other long-chain acyl-CoA esters with similar structures. Further experimental validation is required to determine the precise binding affinities of **11Z-tetradecenoyl-CoA** for these specific ACBPs.

Experimental Protocols

Accurate determination of binding affinities and kinetics is crucial for comparing the interaction of **11Z-tetradecenoyl-CoA** with different ACBPs. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used techniques for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (**11Z-tetradecenoyl-CoA**) to a macromolecule (ACBP). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction in a single experiment.^{[10][11][12][13][14][15]}

Detailed Protocol for ITC Analysis of **11Z-Tetradecenoyl-CoA** and ACBP Interaction:

- Protein and Ligand Preparation:
 - Express and purify the recombinant ACBP of interest to >95% purity.
 - Synthesize or procure high-purity **11Z-tetradecenoyl-CoA**.
 - Prepare a concentrated stock solution of the ACBP and **11Z-tetradecenoyl-CoA** in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The final buffer for the experiment should be the dialysis buffer of the protein.
 - Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
- ITC Experiment Setup:
 - Set the experimental temperature (e.g., 25°C or 30°C).
 - Fill the sample cell (typically ~200 μ L) with the ACBP solution at a concentration of 10-50 μ M.
 - Fill the injection syringe (typically ~40 μ L) with the **11Z-tetradecenoyl-CoA** solution at a concentration 10-20 times that of the ACBP.
 - Set the injection parameters: a series of small injections (e.g., 1-2 μ L per injection) with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.
- Data Analysis:
 - The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
 - The integrated data is then plotted against the molar ratio of ligand to protein.
 - This binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the K_d , n , and ΔH .

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (**11Z-tetradecenoyl-CoA**) to an immobilized ligand (ACBP). SPR provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters (k_a and k_d) in addition to the binding affinity (K_d).

Detailed Protocol for SPR Analysis of **11Z-Tetradecenoyl-CoA** and ACBP Interaction:

- Sensor Chip Preparation and Ligand Immobilization:
 - Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
 - Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Immobilize the ACBP onto the activated sensor surface by injecting the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
 - Deactivate any remaining active groups on the surface with an injection of ethanolamine.
- Analyte Injection and Binding Analysis:
 - Prepare a series of dilutions of **11Z-tetradecenoyl-CoA** in running buffer (e.g., HBS-EP buffer).
 - Inject the different concentrations of **11Z-tetradecenoyl-CoA** over the sensor surface with the immobilized ACBP.
 - Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram for each concentration.
- Data Analysis:
 - The sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

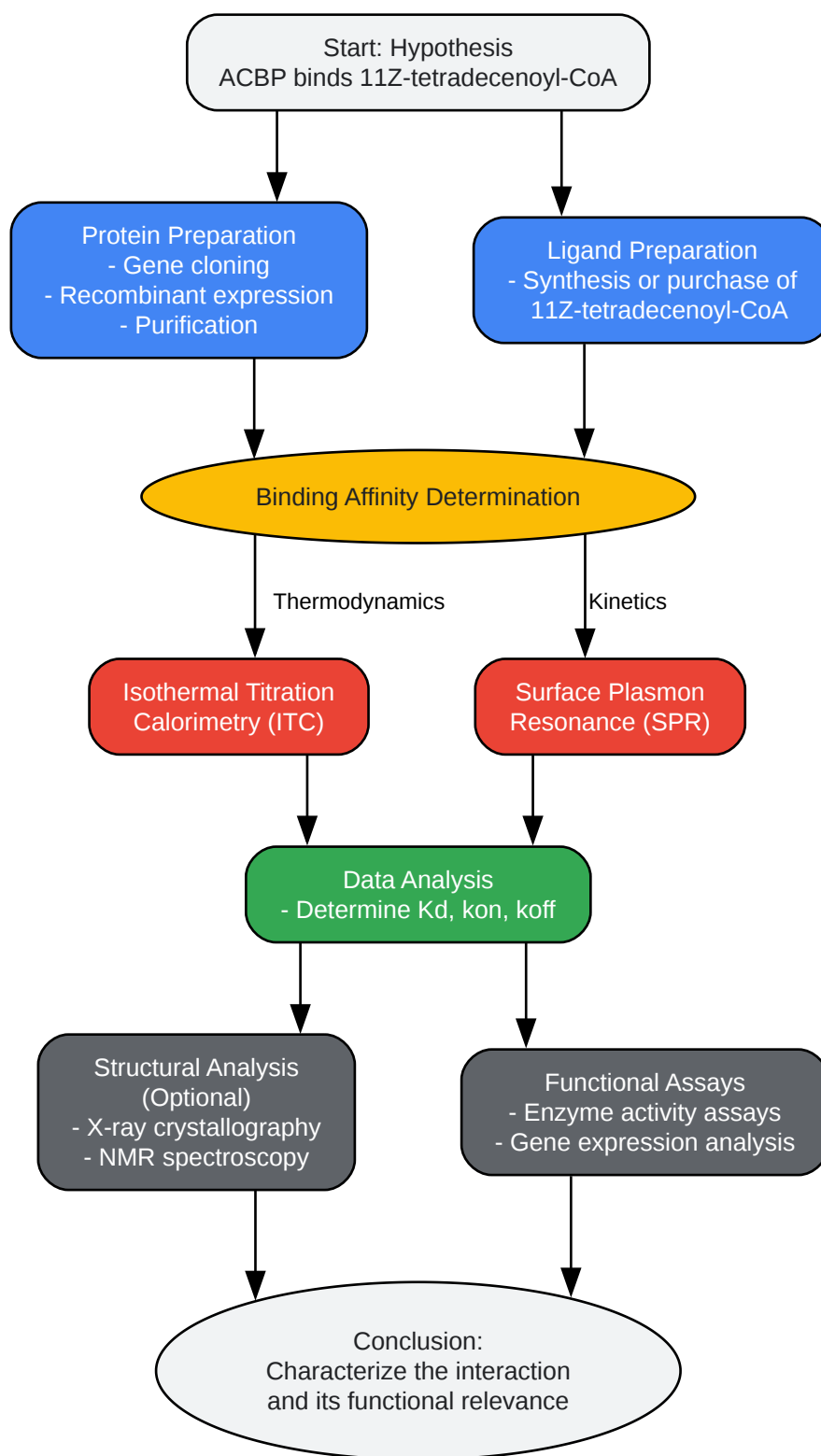
- This fitting process yields the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

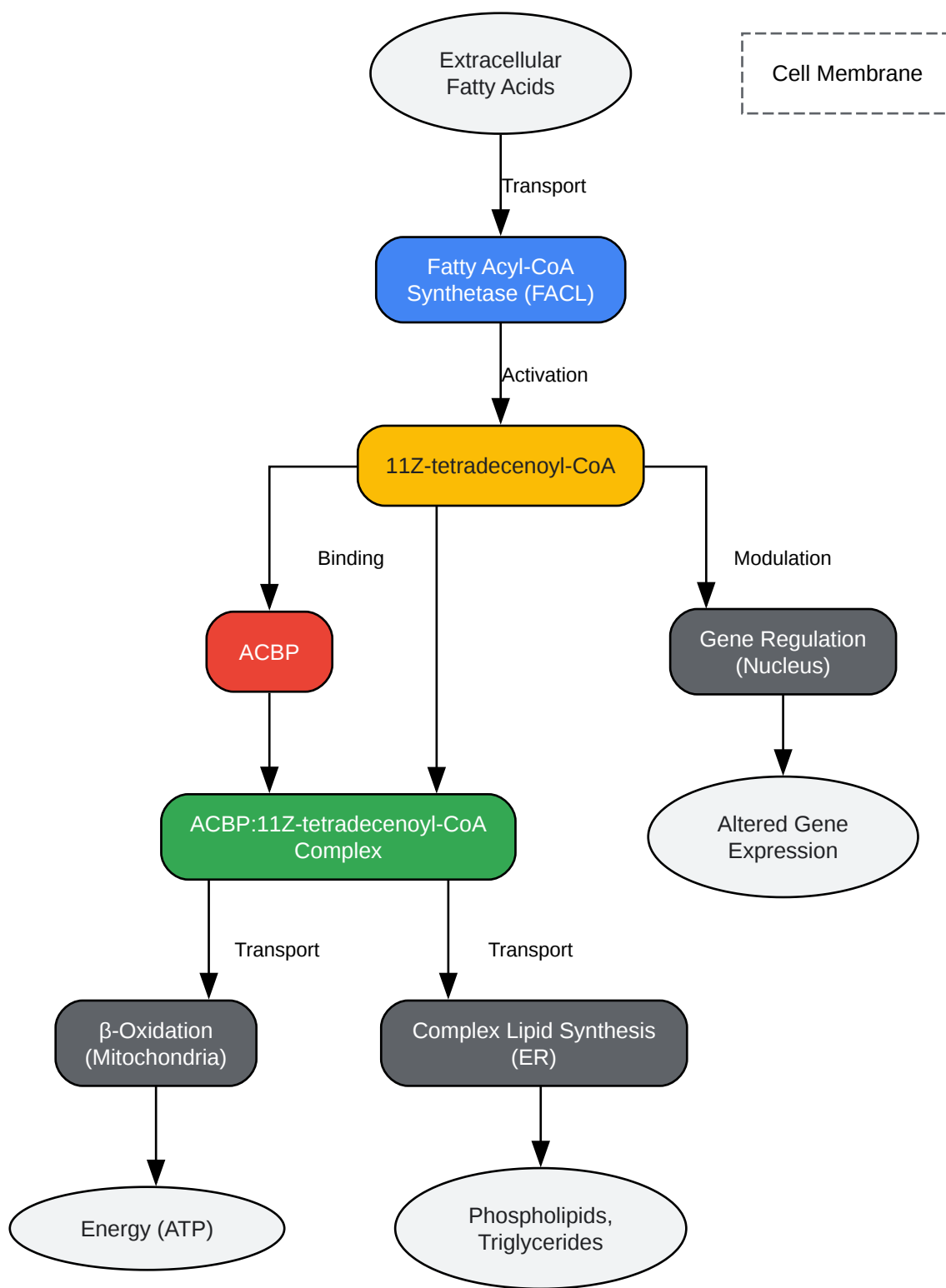
Signaling Pathways and Logical Relationships

The interaction between **11Z-tetradecenoyl-CoA** and ACBPs is integral to various cellular signaling pathways, primarily related to lipid metabolism and gene regulation. The ACBP-ligand complex can act as a signaling molecule itself or influence the availability of **11Z-tetradecenoyl-CoA** for other enzymes and receptors.

Experimental Workflow for Studying ACBP-Ligand Interactions

The following diagram illustrates a typical workflow for investigating the interaction between an ACBP and its acyl-CoA ligand.





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